molecular formula C26H52N6O11S B1662195 Deferoxamine mesylate CAS No. 138-14-7

Deferoxamine mesylate

カタログ番号 B1662195
CAS番号: 138-14-7
分子量: 656.8 g/mol
InChIキー: IDDIJAWJANBQLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deferoxamine mesylate, also known as Desferrioxamine Mesylate or DFOM, is an iron-chelating agent . It is used to remove excess iron from the body in anemia or thalassemia patients who have many blood transfusions . It is also used with other medicines to treat acute iron poisoning, especially in small children . Deferoxamine combines with iron in the blood .


Synthesis Analysis

The synthesis of Deferoxamine mesylate involves the reaction of the terminal primary amino group with fatty and aromatic acid chlorides or anhydrides . This results in more lipophilic amides, which have higher melting points, indicating strong intermolecular interactions in the solid phase .


Molecular Structure Analysis

The empirical formula of Deferoxamine mesylate is C25H48N6O8 · xCH4O3S . Its molecular weight on a free base basis is 560.68 .


Chemical Reactions Analysis

Deferoxamine mesylate forms a stable complex with iron, preventing the iron from entering into further chemical reactions . It readily chelates iron from ferritin and hemosiderin but not readily from transferrin .


Physical And Chemical Properties Analysis

Deferoxamine mesylate is a faint yellow powder .

科学的研究の応用

Deferoxamine Mesylate: A Comprehensive Analysis of Scientific Research Applications

Treatment of Iron Toxicity: Deferoxamine mesylate is primarily used to treat acute iron toxicity, particularly in patients with conditions that necessitate frequent blood transfusions, such as certain types of anemia. It acts as an iron chelator, binding to excess iron in the body and allowing it to be excreted .

Aluminum Toxicity Management: In addition to iron, Deferoxamine mesylate is also effective in treating aluminum toxicity. This is particularly relevant for patients undergoing dialysis, where aluminum can accumulate in the body .

3. Angiogenesis in Chronic Wounds and Bone Repair Research has shown that Deferoxamine mesylate can promote angiogenesis, the formation of new blood vessels, which is crucial in the healing of chronic wounds and bone repair. Its mechanism involves enhancing the body’s natural processes to improve healing outcomes .

Respiratory System Diseases: The drug has applications in treating diseases of the respiratory system by promoting angiogenesis, which can be beneficial in conditions where tissue regeneration and repair are needed .

Drug Delivery Systems: Deferoxamine mesylate’s properties are being explored for use in drug delivery systems. Its ability to bind with iron can be utilized to target specific sites within the body, providing new avenues for treatment strategies .

Fe(III) Detection and Sensing: Due to its strong binding affinity for iron(III), Deferoxamine mesylate is used in clinical and analytical applications for Fe(III) detection. This includes its use in sensors that can detect iron levels for various diagnostic purposes .

Enhancing Fat Transplantation Outcomes: FDA-approved Deferoxamine mesylate has been shown to improve the survival rate of transplanted fat by promoting angiogenesis and exerting antioxidant effects. This application is significant in reconstructive surgeries and cosmetic procedures .

作用機序

Target of Action

Deferoxamine mesylate primarily targets trivalent (ferric) iron and tissue-bound aluminum . It has a strong affinity for these metals, which play crucial roles in various biochemical processes. In conditions of iron or aluminum overload, these metals can cause toxicity, leading to damage in various organs and tissues .

Mode of Action

Deferoxamine mesylate acts as a chelating agent . In the context of iron toxicity, it binds to trivalent (ferric) iron, forming a stable complex known as ferrioxamine . This complex is then eliminated via the kidneys . Approximately 100 mg of deferoxamine is capable of binding around 8.5 mg of trivalent (ferric) iron .

In the case of aluminum toxicity, deferoxamine binds to tissue-bound aluminum to form aluminoxamine , another stable, water-soluble complex .

Biochemical Pathways

The formation of the ferrioxamine and aluminoxamine complexes prevents the iron and aluminum from entering into further chemical reactions . This effectively interrupts the biochemical pathways that would otherwise lead to the production of harmful reactive oxygen species and other damaging compounds .

Pharmacokinetics

Deferoxamine mesylate is metabolized principally by plasma enzymes . Some of the drug is also excreted in the feces via the bile . The elimination of deferoxamine follows a biphasic pattern, with a first rapid phase half-life of 1 hour and a second slow phase half-life of 6 hours .

Result of Action

By chelating excess iron and aluminum, deferoxamine mesylate reduces the damage done to various organs and tissues, such as the liver . This can help to alleviate the symptoms of conditions like iron overload, aluminum toxicity, and certain types of anemia that require many blood transfusions .

Action Environment

The action of deferoxamine mesylate can be influenced by various environmental factors. For instance, the rate of complex formation is pH-dependent, being most rapid at acidic pH . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as the complexes are primarily eliminated via the kidneys .

Safety and Hazards

Deferoxamine mesylate is contraindicated in patients with severe renal disease or anuria . Ocular and auditory disturbances have been reported when it was administered over prolonged periods of time, at high doses, or in patients with low ferritin levels . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

将来の方向性

Deferoxamine mesylate has shown promise as a potential treatment for chronic, radiation-induced soft tissue injury . It has also been suggested as a potential therapy for hemorrhagic transformation after ischemic stroke . Further studies are needed to confirm these potential uses .

特性

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDIJAWJANBQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037649
Record name Deferoxamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferoxamine mesylate

CAS RN

138-14-7
Record name Deferoxamine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferoxamine mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferoxamine mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deferoxamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deferoxamine mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFEROXAMINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TKO7EO6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deferoxamine mesylate
Reactant of Route 2
Deferoxamine mesylate
Reactant of Route 3
Deferoxamine mesylate
Reactant of Route 4
Reactant of Route 4
Deferoxamine mesylate
Reactant of Route 5
Reactant of Route 5
Deferoxamine mesylate
Reactant of Route 6
Reactant of Route 6
Deferoxamine mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。